Dulcinol -

Dulcinol

Catalog Number: EVT-1582257
CAS Number:
Molecular Formula: C27H36O4
Molecular Weight: 424.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dulcinol is a natural product found in Scoparia dulcis with data available.
Overview

Dulcinol, a synthetic compound, is classified as a non-nutritive sweetener. It is often used as a sugar substitute due to its intense sweetness, which is significantly greater than that of sucrose. The compound is derived from the natural sweetener dulcin, which was originally isolated from the plant Dulcis (from which it derives its name). Dulcinol's sweetening properties make it a subject of interest in food science and pharmacology.

Source

Dulcinol is synthesized through chemical processes rather than being extracted from natural sources. Its synthesis involves specific chemical reactions that convert simpler organic compounds into the final product.

Classification

Dulcinol falls under the category of artificial sweeteners and is classified as a phenolic compound. Its structure and functional properties allow it to mimic the sweetness of sugar without contributing calories, making it suitable for various dietary applications.

Synthesis Analysis

Methods

The synthesis of dulcinol typically involves multi-step organic reactions. One common method includes the reaction of phenolic compounds with acylating agents in the presence of catalysts. The synthesis can be summarized in the following steps:

  1. Formation of Intermediate Compounds: Starting materials undergo acylation to form intermediate compounds.
  2. Cyclization: The intermediates are subjected to cyclization reactions to form the core structure of dulcinol.
  3. Purification: The final product is purified through recrystallization or chromatography to obtain pure dulcinol.

Technical Details

The synthesis requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of dulcinol. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Dulcinol has a complex molecular structure characterized by multiple functional groups that contribute to its sweetening properties. The molecular formula is typically represented as C₈H₉N₃O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 215.24 g/mol
  • Structural Features: Dulcinol contains aromatic rings and amine groups that play a crucial role in its interaction with taste receptors.
Chemical Reactions Analysis

Reactions

Dulcinol participates in various chemical reactions that can modify its properties or lead to the formation of other compounds:

  1. Acylation Reactions: These reactions enhance the sweetness profile by modifying functional groups on the aromatic ring.
  2. Hydrolysis: Under certain conditions, dulcinol can undergo hydrolysis, breaking down into simpler components.

Technical Details

The reactivity of dulcinol can be influenced by environmental factors such as pH and temperature, which affect its stability and sweetness intensity.

Mechanism of Action

Process

The mechanism by which dulcinol exerts its sweetening effect involves interaction with taste receptors on the tongue:

  1. Binding: Dulcinol binds to sweet taste receptors (T1R2/T1R3) located on taste bud cells.
  2. Signal Transduction: This binding triggers a series of cellular responses that result in the perception of sweetness.
  3. Neurotransmission: The signal is transmitted to the brain, where it is interpreted as sweetness.

Data

Research indicates that dulcinol can activate taste receptors at concentrations much lower than those required for sucrose, making it an effective sweetener even in small amounts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dulcinol is typically a white crystalline powder.
  • Solubility: It is soluble in water and alcohol but insoluble in non-polar solvents.
  • Melting Point: The melting point ranges from 150°C to 160°C.

Chemical Properties

  • Stability: Dulcinol exhibits stability under acidic conditions but may degrade under extreme alkaline conditions.
  • Reactivity: It can participate in electrophilic aromatic substitution reactions due to its aromatic nature.
Applications

Scientific Uses

Dulcinol has several applications in scientific research and industry:

  1. Food Industry: Used as a sugar substitute in low-calorie food products.
  2. Pharmaceuticals: Investigated for potential uses in formulations requiring sweetening without caloric content.
  3. Research Studies: Employed in studies examining taste receptor interactions and metabolic effects of non-nutritive sweeteners.

Properties

Product Name

Dulcinol

IUPAC Name

[(1S,2S,6R,7R,8R,10S,13S)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate

Molecular Formula

C27H36O4

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C27H36O4/c1-24-12-13-27(16-24)19(15-21(24)29)14-20(31-23(30)18-8-5-4-6-9-18)22-25(2,17-28)10-7-11-26(22,27)3/h4-6,8-9,19-20,22,28H,7,10-17H2,1-3H3/t19-,20+,22-,24-,25-,26-,27-/m0/s1

InChI Key

CFPMRJFTBKYCRR-FOOPCEIZSA-N

Synonyms

6-benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol
dulcinol
scopadulciol

Canonical SMILES

CC12CCC3(C1)C(CC(C4C3(CCCC4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O

Isomeric SMILES

C[C@]12CC[C@]3(C1)[C@@H](C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O

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